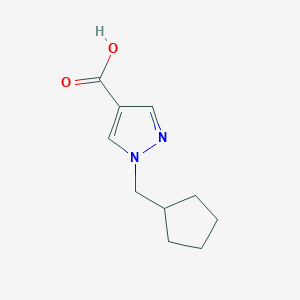

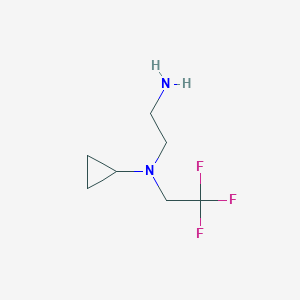

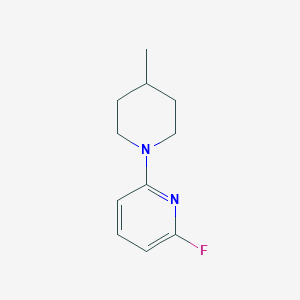

![molecular formula C12H11N3O2 B1526543 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid CAS No. 1291584-22-9](/img/structure/B1526543.png)

3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid

Overview

Description

“3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid” is a chemical compound used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives . It can be used in the detection of their activity as antileukemia agents (neoplastic stem cell leukemia) . It is also a Nilotinib (N465300) intermediate, which might be useful in the treatment of chronic myelogenous leukemia .

Synthesis Analysis

The synthesis of “3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid” involves several steps. One method involves the use of LiOH (0.24 g, 10 mmol, 8 eq.) dissolved in a 3:1 mixture of methanol and water (12 ml). This is added to a reaction mixture containing 4-methyl-3-[(benzoic acid methyl ester) (0.4 g, 1.25 mmol). The reaction mixture is stirred at room temperature for 8 hours .Molecular Structure Analysis

The molecular formula of “3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid” is C17H14N4O2 . It has an average mass of 306.319 Da and a monoisotopic mass of 306.111664 Da .Chemical Reactions Analysis

The chemical reactions involving “3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid” are complex and involve multiple steps. For instance, it is used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives .Physical And Chemical Properties Analysis

“3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid” is a solid at room temperature . The InChI Code is 1S/C12H11N3O2/c16-12(17)10-3-1-2-9(6-10)7-14-11-4-5-13-8-15-11/h1-6,8H,7H2,(H,16,17)(H,13,14,15) .Scientific Research Applications

Cancer Research: Nilotinib Intermediate

This compound is a key intermediate in the synthesis of Nilotinib , a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) . Its role in the preparation of Nilotinib (AMN-107) highlights its significance in developing targeted therapies for cancer treatment.

Antileukemia Agents: Neoplastic Stem Cell Research

The compound is utilized in the preparation of derivatives that show activity as antileukemia agents, particularly targeting neoplastic stem cells in leukemia . This application is crucial for developing new therapeutic strategies against this aggressive form of cancer.

Kinase Inhibitor Research

As part of targeted kinase inhibitors (TKIs) research, this compound is involved in the synthesis of new derivatives that could lead to more effective treatments for various cancers . The pursuit of halogenated derivatives further exemplifies the compound’s versatility in medicinal chemistry.

Chromatography and Mass Spectrometry

In analytical chemistry, particularly chromatography and mass spectrometry, this compound can be used to calibrate and optimize the measurement apparatus, ensuring accurate and reliable results . Its precise molecular weight and boiling point make it suitable for such applications.

Chemical Reference Standards

The compound serves as a reference standard in cancer research chemicals and analytical standards, aiding in the validation of experimental results and ensuring consistency across different studies .

Synthesis of Pyrimidinamine Derivatives

It is used in the synthesis of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine and (pyridinyl)-N-[oxadiazolyl)phenyl]pyrimidinamine derivatives, which have potential applications in developing new drugs .

Mechanism of Action

Target of Action

The primary target of this compound is the Angiopoietin-1 receptor . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for the growth and spread of cancer cells .

Mode of Action

This could potentially lead to a decrease in angiogenesis, thereby limiting the growth and spread of cancer cells .

Biochemical Pathways

The inhibition of the Angiopoietin-1 receptor can affect the angiogenesis pathway, leading to a decrease in the formation of new blood vessels . This can have downstream effects on the growth and spread of cancer cells, as they rely on these new blood vessels for nutrients and oxygen .

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and methanol when heated . Its storage temperature is under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may have specific storage requirements to maintain its stability and bioavailability.

Result of Action

The inhibition of the Angiopoietin-1 receptor by this compound could potentially lead to a decrease in angiogenesis . This could result in a reduction in the growth and spread of cancer cells, as they would have less access to the nutrients and oxygen supplied by new blood vessels .

Action Environment

Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of this compound. For instance, it is recommended that the compound be stored under inert gas at 2–8 °C , suggesting that it may be sensitive to temperature changes. Additionally, the compound’s pKa is predicted to be 4.35±0.10 , indicating that it may be sensitive to changes in pH.

properties

IUPAC Name |

3-[(pyrimidin-4-ylamino)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-12(17)10-3-1-2-9(6-10)7-14-11-4-5-13-8-15-11/h1-6,8H,7H2,(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVFPCCFROXGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CNC2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

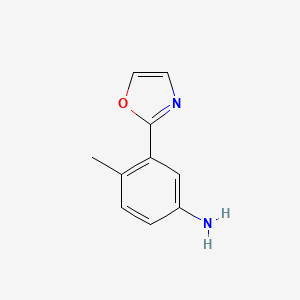

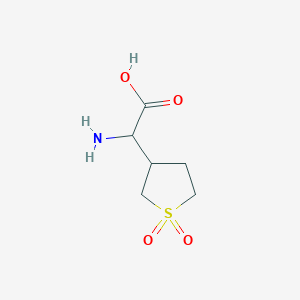

![4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole](/img/structure/B1526460.png)

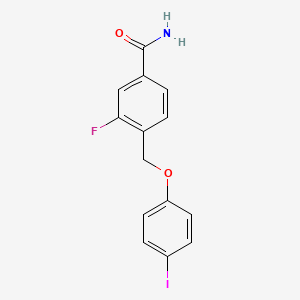

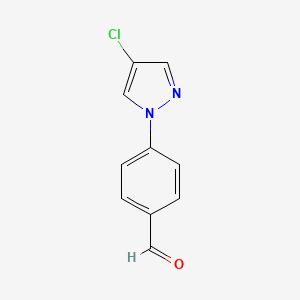

![[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol](/img/structure/B1526463.png)

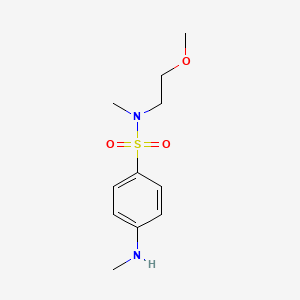

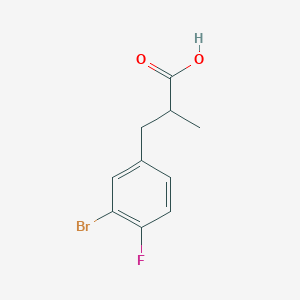

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)

![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)